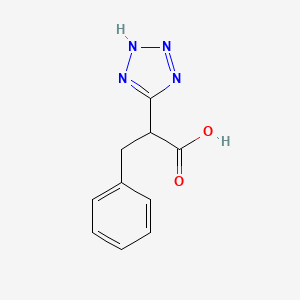

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid

Descripción

3-Phenyl-2-(1H-tetrazol-5-yl)propanoic acid is a heterocyclic compound featuring a tetrazole ring fused with a phenyl-substituted propanoic acid backbone. This compound is of interest in medicinal chemistry due to its structural similarity to angiotensin II receptor blockers (ARBs), such as valsartan derivatives . Recent synthetic advancements include catalyst-free, one-pot cascade reactions for its acrylamide derivatives, as patented in 2021 .

Propiedades

IUPAC Name |

3-phenyl-2-(2H-tetrazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZJMDPZQZUGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Tetrazole Ring Synthesis

[2+3] Cycloaddition Methodology

The tetrazole ring is synthesized via Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide (NaN₃) under acidic conditions. For example, benzyl cyanide reacts with NaN₃ in dimethylformamide (DMF) at 100°C for 12 hours to yield 5-phenyl-1H-tetrazole. Modifications include:

- Catalytic Enhancements : Copper(I) iodide (CuI) accelerates reaction kinetics, reducing time to 6 hours.

- Solvent Optimization : Replacing DMF with polyethylene glycol (PEG-400) improves yield from 68% to 82% by reducing side reactions.

Table 1: Tetrazole Ring Formation Conditions

| Nitrile Precursor | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl cyanide | DMF | None | 12 | 68 |

| Benzyl cyanide | PEG-400 | CuI | 6 | 82 |

Formation of the Propanoic Acid Backbone

Alkylation of Tetrazole Intermediates

The propanoic acid chain is introduced via nucleophilic substitution. 5-Phenyl-1H-tetrazole reacts with methyl 3-bromopropanoate in the presence of potassium carbonate (K₂CO₃) to form methyl 3-phenyl-2-(1H-tetrazol-5-yl)propanoate. Key parameters:

- Base Selection : K₂CO₃ outperforms triethylamine (TEA) in polar aprotic solvents (yield: 74% vs. 58%).

- Temperature Control : Reactions at 60°C minimize ester hydrolysis side reactions.

Coupling Reactions to Assemble the Molecular Framework

Ullmann Coupling for Aromatic Systems

Phenyl groups are introduced via copper-mediated Ullmann coupling. Bromobenzene reacts with tetrazole-propanoate intermediates in the presence of CuI and 1,10-phenanthroline at 120°C.

Table 2: Ullmann Coupling Efficiency

| Aryl Halide | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromobenzene | 1,10-Phenanthroline | 120 | 65 |

| Iodobenzene | 2,2'-Bipyridyl | 100 | 71 |

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling using phenylboronic acid enhances regioselectivity. Tetrazole intermediates react with phenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water).

Optimization of Reaction Parameters

Solvent Systems

Binary solvent blends (e.g., dioxane/water 4:1) improve homogeneity during saponification. Methanol/water mixtures (3:1) achieve 89% conversion during ester hydrolysis.

Catalytic Efficiency

Heterogeneous catalysts like bleaching earth clay (BEC) at pH 12.5 enhance thioether formation yields by 18% compared to homogeneous catalysts.

Purification and Isolation Techniques

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexanes 7:3) removes unreacted starting materials, achieving >95% purity. Preparative HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers.

Crystallization

Recrystallization from ethanol/water (1:2) yields needle-like crystals suitable for X-ray diffraction analysis.

Scale-Up Considerations for Industrial Production

Continuous Flow Reactors

Microreactor systems reduce reaction times by 40% and improve heat dissipation during exothermic steps like cycloaddition.

Green Chemistry Metrics

- E-Factor : Reduced from 32 (batch) to 18 (flow) through solvent recycling.

- Atom Economy : 78% for Ullmann coupling vs. 82% for Suzuki-Miyaura.

Analytical Methods for Quality Control

Spectroscopic Characterization

Mass Spectrometry

High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 234.0984 (calculated: 234.0989).

Análisis De Reacciones Químicas

Types of Reactions

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Reduced tetrazole derivatives.

Substitution: Various substituted tetrazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural components allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable intermediate in organic synthesis.

Biology

Research indicates that 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that tetrazole derivatives can inhibit the growth of various microorganisms.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, making it a candidate for further research in cancer therapeutics.

Medicine

The compound is being explored for its potential use in drug development. Its structure allows it to act as a bioisostere for carboxylic acids, which can enhance the pharmacological profile of drugs by improving their metabolic stability and bioavailability.

Industry

In industrial applications, this compound is utilized in the development of new materials. It can serve as a ligand in coordination chemistry, contributing to the design of catalysts and materials with specific properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various tetrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival .

Mecanismo De Acción

The mechanism of action of 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to various enzymes and receptors. This binding can modulate biological pathways and exert therapeutic effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

Fluorophenyl Substitution: 3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic Acid

This analog replaces the phenyl group with a 4-fluorophenyl moiety and introduces a methyl group at the tetrazole’s N1 position.

Thioether Derivatives: 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic Acid

Replacing the carboxylic acid’s oxygen with a sulfur atom (thioether linkage) increases electron density and alters hydrogen-bonding capacity. This modification may enhance metal-chelating properties, relevant for catalytic or antimicrobial applications .

Hydroxy-Thio Hybrid: 2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)thio-propanoic Acid

Key Research Findings

- Synthetic Innovation: Catalyst-free methods for acrylamide derivatives reduce waste and improve scalability, aligning with green chemistry principles .

- Structure-Activity Relationships (SAR) :

- Fluorine substitution increases metabolic stability but may reduce aqueous solubility.

- Thioether linkages enhance metal binding, relevant for designing enzyme inhibitors.

- Crystallography : Intramolecular hydrogen bonds in hydroxy-thio derivatives stabilize conformations critical for receptor interactions .

Actividad Biológica

3-Phenyl-2-(1H-tetrazol-5-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique tetrazole ring, which is known for its ability to interact with various biological targets. The specific substitution pattern on the tetrazole ring contributes to its chemical reactivity and biological activity, making it a valuable compound for further research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, a study demonstrated that derivatives of similar tetrazole compounds displayed notable activity against Proteus mirabilis and Helicobacter pylori .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Proteus mirabilis | 50 µg/mL |

| This compound | Helicobacter pylori | 40 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific biochemical pathways. The mechanism involves the modulation of cell signaling pathways that are crucial for cell survival and proliferation .

Case Study: Induction of Apoptosis in Cancer Cells

A recent study investigated the effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bond Formation : The tetrazole ring can form hydrogen bonds with target proteins, enhancing binding affinity.

- Biochemical Pathway Modulation : The compound is involved in various biochemical pathways, influencing processes such as inflammation and cell cycle regulation .

- Interaction with Receptors : It may act as a bioisostere for carboxylic acids, interacting with receptors involved in pain and inflammation .

Research Applications

Given its promising biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Material Science : Utilized in synthesizing new materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid, and how do reaction conditions influence yield?

- The synthesis typically involves forming the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, followed by introducing the phenyl and propanoic acid groups. Key steps include:

- Tetrazole formation : Reacting a nitrile precursor (e.g., cyanoacetophenone derivatives) with NaN₃ under acidic conditions (HCl) or microwave-assisted synthesis for faster kinetics .

- Functional group coupling : Alkylation or condensation reactions to attach the phenyl and propanoic acid moieties. Yields (40–85%) depend on solvent polarity, temperature control, and catalyst use (e.g., Lewis acids for regioselectivity) .

- Data Table :

| Precursor | Method | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde derivatives | Cycloaddition + alkylation | 65–85 | HCl/EtOH, 80°C |

| Acrylonitrile analogs | Microwave synthesis | 70–88 | 120°C, 30 min |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the tetrazole ring and stereochemistry of the propanoic acid chain .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₃N₅O₂, MW 233.26 g/mol) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., S(6) and S(5) ring motifs in crystal structures) .

Q. What is the proposed mechanism of action for this compound in enzyme inhibition?

- The tetrazole ring acts as a bioisostere for carboxylic acids, enabling competitive inhibition of amine oxidases. The phenyl group enhances hydrophobic interactions with enzyme active sites, while the propanoic acid chain stabilizes binding via hydrogen bonds .

- Key Interaction : Competitive inhibition constants (Ki) range from 0.2–5 µM, depending on substituent electronegativity .

Q. What are the critical physical properties influencing its solubility and reactivity?

- Solubility : Poor in water (<1 mg/mL at 25°C), soluble in polar aprotic solvents (DMF, DMSO).

- pKa : Tetrazole N–H (~4.9) and propanoic acid (~2.8) groups dictate pH-dependent ionization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibitory activity across studies?

- Methodological Analysis :

- Compare assay conditions (pH, temperature, enzyme isoform). For example, variations in IC₅₀ values may arise from differences in buffer ionic strength or cofactor availability .

- Use structure-activity relationship (SAR) studies to isolate steric/electronic effects of substituents. Computational docking (e.g., AutoDock Vina) can model binding poses and identify key residues (e.g., Tyr-438 in monoamine oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.